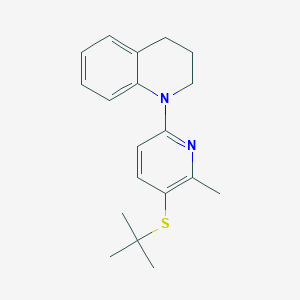
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is a complex organic compound featuring a unique structure that combines a pyridine ring with a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the reaction of tert-butylthiol with a pyridine derivative under controlled conditions to introduce the tert-butylthio group. This is followed by cyclization reactions to form the tetrahydroquinoline structure. Specific reagents and catalysts, such as palladium catalysts, are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
Major products from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound, depending on the specific reagents and conditions used .
Scientific Research Applications
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of functional materials such as fluorescent dyes and conjugated polymers.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, influencing the compound’s reactivity and binding properties. Pathways involved may include electron transfer processes and interactions with biological receptors .
Comparison with Similar Compounds
Similar Compounds
tert-Butylthiol: A simpler compound with a similar tert-butylthio group.
tert-Butyl mercaptan: Another compound featuring the tert-butylthio group, used in different applications.
Benzo[1,2-d;4,5-d′]-bis[1,3]dithioles: Compounds with similar sulfur-containing groups, used in the synthesis of functional materials.
Uniqueness
1-(5-(tert-Butylthio)-6-methylpyridin-2-yl)-1,2,3,4-tetrahydroquinoline is unique due to its combination of a pyridine ring and a tetrahydroquinoline moiety, along with the presence of the tert-butylthio group. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
1355229-06-9 |
|---|---|
Molecular Formula |
C19H24N2S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanyl-6-methylpyridin-2-yl)-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H24N2S/c1-14-17(22-19(2,3)4)11-12-18(20-14)21-13-7-9-15-8-5-6-10-16(15)21/h5-6,8,10-12H,7,9,13H2,1-4H3 |
InChI Key |
DERQUTFOHKAASK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC3=CC=CC=C32)SC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


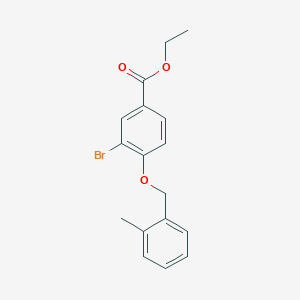
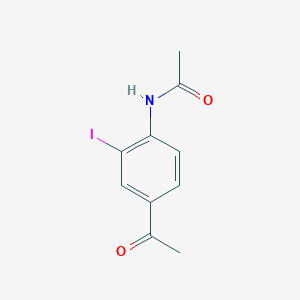

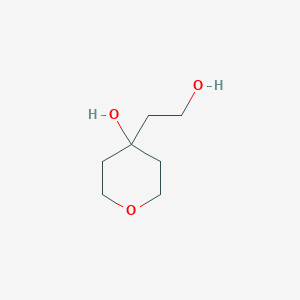

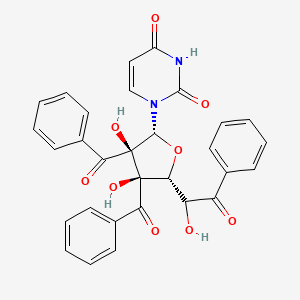
![3-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-1-amine](/img/structure/B13008745.png)
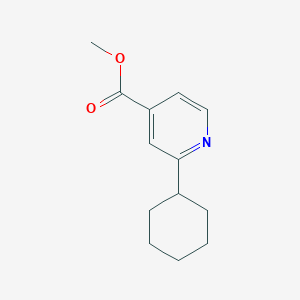
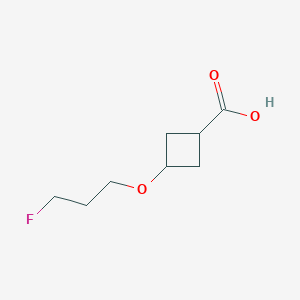
![3-tert-butyl-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13008756.png)
![4-(5-Chlorobenzo[d]oxazol-2-yl)-N,N-dimethylaniline](/img/structure/B13008777.png)
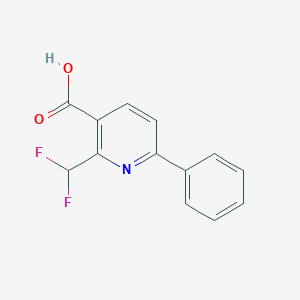
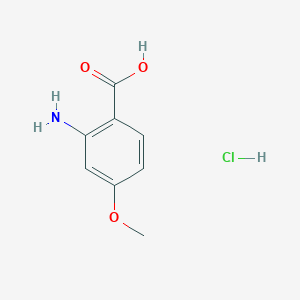
![6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbaldehyde](/img/structure/B13008792.png)
